molecular formula C24H26N6O3 B6441121 4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2549051-14-9

4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B6441121
CAS No.: 2549051-14-9
M. Wt: 446.5 g/mol
InChI Key: NDAYBMTVFQJCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrrolidin-2-one core substituted with a phenyl group at the 1-position. The piperidine ring at the 4-position is functionalized with a pyrimidin-2-yloxy group, which is further substituted with a 1-methylpyrazole moiety at the 5-position.

Key structural features:

  • Pyrrolidin-2-one core: Imparts rigidity and hydrogen-bonding capability.
  • Piperidine-carbonyl linkage: Enhances solubility and serves as a spacer for pharmacophore alignment.
  • Pyrimidin-2-yloxy group: A common scaffold in kinase inhibitors (e.g., JAK/STAT, EGFR inhibitors).

Properties

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-28-15-19(14-27-28)18-12-25-24(26-13-18)33-21-7-9-29(10-8-21)23(32)17-11-22(31)30(16-17)20-5-3-2-4-6-20/h2-6,12-15,17,21H,7-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAYBMTVFQJCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The table below compares Compound A with structurally analogous compounds from recent patents and synthetic studies:

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
Compound A Pyrrolidin-2-one 1-Phenyl, 4-(pyrimidin-2-yloxy-piperidine-carbonyl), 5-(1-methylpyrazole) ~495.5 Kinase inhibition, GPCR modulation
Compound 6 () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(piperidin-1-yl-ethyl-pyrazole), 3,5-dichlorophenyl ~528.4 Anticancer agents
EP 1 808 168 B1 () Pyrimidine-piperidine 4-Methanesulfonylphenyl, pyrazolo[3,4-d]pyrimidine ~550.6 Kinase inhibitors (e.g., mTOR, PI3K)
Compound 4b () Quinoline-pyrazole 4-Methylphenyl, quinolin-2-yl, pyridin-2-ylpiperazine ~476.5 Antimicrobial/anti-inflammatory
Ethyl ester derivative () Piperidine-carboxylate Ethyl ester, 1-phenylpyrazolo[3,4-d]pyrimidine ~425.4 Intermediate for prodrugs
Key Observations:

Core Diversity: Unlike pyrido-pyrimidinones (Compound 6) or quinolines (Compound 4b), Compound A utilizes a pyrrolidin-2-one core, which may reduce metabolic instability compared to ester-containing analogs (e.g., ).

Substituent Flexibility : The pyrimidin-2-yloxy group in Compound A is analogous to substituents in kinase-targeting patents (), but the 1-methylpyrazole adds steric bulk absent in dichlorophenyl derivatives ().

Molecular Weight : Compound A (~495.5 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), similar to Compound 4b (~476.5 g/mol) .

Spectroscopic Characterization:
  • 1H-NMR/13C-NMR : The pyrrolidin-2-one carbonyl in Compound A would resonate at ~170 ppm (13C-NMR), similar to lactam signals in . Piperidine protons are expected at δ 3.5–4.0 ppm (1H-NMR) .
  • UV Spectroscopy : Pyrimidine and pyrazole moieties in Compound A would absorb at ~260 nm and ~310 nm, comparable to isolated isorhamnetin glycosides () .

Pharmacological and Toxicity Considerations

  • Toxicity: No direct data exists for Compound A, but piperidine-containing compounds (e.g., ) generally show moderate hepatotoxicity, necessitating further ADMET profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.